![molecular formula C₁₃H₁₈O₆ B1139799 (4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol CAS No. 65926-00-3](/img/structure/B1139799.png)
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
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Description
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol, also known as 4-hydroxymethyl-4-phenylmethoxyoxane-2,3,5-triol or HPMOT, is a synthetic compound used in a variety of scientific research applications. It is a derivative of oxane, a hydroxyalkyl compound found in nature, and is used as a building block for other molecules. HPMOT is a versatile compound that has been used in a wide range of studies, including those involving drug development, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Ligand Preparation : A study detailed the preparation of new phenol-based acyclic ligands, emphasizing synthetic pathways and potential applications in coordination chemistry (Ghaffarinia & Golchoubian, 2005). These ligands, due to their structural properties, could be analogs or derivatives relevant to the compound , illustrating the versatility of phenol derivatives in creating complex molecules with specific coordination sites.
- Crystal Structure Analysis : Another study focused on the synthesis and crystal structure of a related compound, highlighting the importance of determining the 3D arrangement of atoms within a molecule and its implications for understanding molecular interactions and reactivity (Li, Wang, & Chen, 2001). Such insights are crucial for designing drugs and materials with specific properties.
- Solubility Studies : Research on the solubilities of various saccharides in ethanol–water solutions provides valuable information on the solubility properties of complex molecules, which is essential for formulating pharmaceuticals and understanding their behavior in biological systems (Zhang, Gong, Wang, & Qu, 2012).
Potential Applications
- Drug Discovery : Compounds with complex structures like the one often serve as key intermediates or active molecules in drug discovery, especially in the development of treatments for various diseases. For instance, studies on the disposition of selective inhibitors and their pharmacokinetics provide insights into how similar compounds could be designed or utilized in therapeutic contexts (Kalgutkar et al., 2011).
- Material Science : The synthesis and characterization of novel materials, including those derived from polyurethane networks or cofacial bismetallophthalocyanines, underscore the potential of complex organic molecules in creating advanced materials with specific electrical, thermal, or mechanical properties (Özer et al., 2007).
properties
IUPAC Name |
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-ZZPXGVNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676257 |
Source
|
Record name | 3-O-Benzyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
CAS RN |
65926-00-3 |
Source
|
Record name | 3-O-Benzyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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